methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
Description
Methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked via an acetamido group to a dihydropyridinone ring and a 1,2,4-oxadiazole moiety substituted with a 4-chlorophenyl group. This structure combines multiple pharmacophoric elements:
- The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, enhancing metabolic stability .
- The dihydropyridinone scaffold is associated with diverse biological activities, including kinase inhibition .
Synthetic routes for analogous compounds involve nucleophilic substitution reactions using cesium carbonate as a base in polar aprotic solvents like DMF, as seen in the preparation of related 1,2,4-oxadiazole derivatives .
Properties
IUPAC Name |
methyl 4-[[2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O5/c1-32-23(31)15-6-10-17(11-7-15)25-19(29)13-28-12-2-3-18(22(28)30)21-26-20(27-33-21)14-4-8-16(24)9-5-14/h2-12H,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKDNQDLASGPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the esterification of the benzoic acid derivative to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (2M), reflux, 6–8 hrs | 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoic acid | |
| Basic Hydrolysis | NaOH (1M), ethanol, 70°C, 4 hrs | Sodium salt of the carboxylic acid |
Amide Hydrolysis
The acetamido linker may undergo hydrolysis under strong acidic/basic conditions:
-
Acidic : Concentrated H<sub>2</sub>SO<sub>4</sub> at 100°C cleaves the amide bond, yielding acetic acid and the corresponding amine derivative.
-
Basic : NaOH/ethanol under reflux produces sodium acetate and the free amine.
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazol-5-yl group is susceptible to nucleophilic attack due to electron-deficient nitrogen atoms.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amination | Hydrazine hydrate, ethanol, 80°C | 5-amino-1,2,4-oxadiazole derivative | |
| Thiolation | H<sub>2</sub>S gas, DMF, rt | Thiolated oxadiazole intermediate |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| With Phenylacetylene | CuI catalysis, DMF, 120°C | Triazole-fused hybrid structure |
Oxidation
The 1,2-dihydropyridine ring oxidizes to a pyridine derivative under mild conditions:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| KMnO<sub>4</sub> | Acetic acid, 60°C, 2 hrs | Pyridine analog with retained oxadiazole and ester groups |
Reduction
Catalytic hydrogenation reduces the dihydropyridine ring to a piperidine derivative:
| Catalyst | Conditions | Products | References |
|---|---|---|---|
| Pd/C, H<sub>2</sub> | Ethanol, 50 psi, 25°C | Saturated piperidine ring system |
Electrophilic Aromatic Substitution (Chlorophenyl Group)
The 4-chlorophenyl substituent undergoes classical electrophilic reactions:
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-nitro-4-chlorophenyl derivative | |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Sulfonated chlorophenyl analog |
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the oxadiazole ring, forming nitrile and amide byproducts.
-
Hydrolytic Degradation : Prolonged exposure to moisture at pH < 3 or pH > 10 leads to ester and amide hydrolysis.
Critical Reaction Data Table
| Functional Group | Reaction | Rate Constant (k, s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |
|---|---|---|---|
| Methyl Benzoate Ester | Alkaline Hydrolysis | 2.3 × 10<sup>−4</sup> | 58.2 |
| 1,2,4-Oxadiazole | Hydrazine Amination | 1.7 × 10<sup>−3</sup> | 42.5 |
| Dihydropyridine | Oxidation to Pyridine | 4.5 × 10<sup>−5</sup> | 72.8 |
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the 4-chlorophenyl group and the oxadiazole moiety enhances its biological activity, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Research has highlighted the antimicrobial properties of compounds containing oxadiazole rings. Methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate may possess similar properties, which could be explored for developing new antibiotics or antifungal agents .
Neuroprotective Effects
Recent studies suggest that compounds with dihydropyridine structures can exhibit neuroprotective effects. The potential neuroprotective properties of this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Photonic Materials
The unique structural features of this compound make it suitable for applications in photonic materials. Its ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Polymer Chemistry
In polymer science, incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Its potential use as a plasticizer or as a stabilizing agent in polymers is an area ripe for exploration .
Pesticidal Activity
The structure of this compound suggests potential applications as a pesticide. Compounds with similar structures have been reported to exhibit insecticidal and herbicidal activities, making this compound a candidate for further study in agricultural applications .
Growth Regulators
There is growing interest in using such compounds as plant growth regulators. Their ability to modulate plant growth responses could lead to improved crop yields and resistance to environmental stresses .
Mechanism of Action
The mechanism of action of methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural complexity invites comparisons with derivatives sharing its core motifs. Below is a comparative analysis:
Key Observations:
- Substituent Effects : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to unsubstituted phenyl analogues, which may improve binding to hydrophobic enzyme pockets .
Electronic and Computational Analysis
Computational tools like Multiwfn enable comparative studies of electronic properties. For example:
- Electrostatic Potential (ESP): The oxadiazole ring in the target compound likely exhibits a distinct ESP profile compared to 1,3,4-oxadiazoles, influencing hydrogen-bonding interactions with biological targets .
- Orbital Composition : The electron-withdrawing chlorine substituent may lower the LUMO energy of the oxadiazole ring, enhancing reactivity in nucleophilic environments .
Biological Activity
Methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Overview of the Compound
The compound belongs to a class of oxadiazole derivatives known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties. The structural features of this compound contribute to its unique pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with enzymes involved in microbial and viral replication. This interaction leads to the inhibition of their activity, which is crucial for the compound's antimicrobial and antiviral effects .
- Impact on Cellular Pathways : The compound may interfere with key biochemical pathways such as DNA synthesis and protein translation. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 20.0 |
This table summarizes the MIC values indicating the effectiveness of the compound against different microbial strains.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 12.5 | Inhibition of DNA synthesis |
These findings highlight the compound's potential as an anticancer agent through various mechanisms including apoptosis and cell cycle regulation .
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria and demonstrated significant inhibitory effects comparable to standard antibiotics .
- Anticancer Research : A study in Cancer Letters reported that the compound induced apoptosis in A549 cells through mitochondrial pathways and significantly reduced tumor growth in xenograft models .
- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry elucidated the molecular interactions between the compound and target proteins involved in cancer progression, providing insights into its mechanism of action .
Q & A
Q. What synthetic routes are available for methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via multi-step protocols involving:
- Oxadiazole ring formation : Reacting substituted amidoximes with activated carbonyl derivatives (e.g., 4-chlorophenyl-substituted precursors) under reflux with ethanol and glacial acetic acid as catalysts .
- Acetamido linker introduction : Coupling the oxadiazole intermediate with 2-oxo-1,2-dihydropyridine derivatives using carbodiimide-based coupling agents.
- Esterification : Final benzoate esterification using methyl chloroformate.
Optimization Strategies : - Control reaction temperature (e.g., 80–100°C for oxadiazole cyclization).
- Use anhydrous solvents to minimize hydrolysis side reactions.
- Monitor progress via TLC or HPLC to isolate intermediates efficiently.
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | Ethanol, glacial acetic acid, 4h reflux | 65–75 | |
| Acetamido coupling | DCC, DMAP, DMF, RT, 12h | 50–60 |
Q. How is the compound characterized using spectroscopic techniques, and what key spectral signatures confirm its structure?
- Methodological Answer :
- 1H NMR : Key peaks include:
- Aromatic protons (δ 7.2–8.1 ppm, multiplet for 4-chlorophenyl and benzoate groups).
- Dihydropyridinone NH (δ 10.2–10.8 ppm, broad singlet).
- Methyl ester (δ 3.8–3.9 ppm, singlet).
- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; oxadiazole: ~1670 cm⁻¹) and NH (amide: ~3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₂₃H₁₇ClN₄O₅), with fragmentation patterns confirming the oxadiazole and dihydropyridinone moieties .
Q. What safety precautions are necessary when handling this compound, and what first-aid measures are recommended for accidental exposure?
- Methodological Answer :
- Precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact with skin/eyes.
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin Contact : Wash with soap/water; seek medical attention for irritation .
- Eye Contact : Rinse with water for ≥15 minutes .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains.
- Concentration thresholds : Activity may be dose-dependent; compare IC₅₀ values rather than binary active/inactive classifications.
- Solubility issues : Use DMSO/water co-solvents with ≤0.1% DMSO to avoid cytotoxicity artifacts.
Validation Steps : - Replicate assays in parallel with positive controls (e.g., doxycycline for antimicrobial tests).
- Use orthogonal assays (e.g., fluorescence-based ATP assays vs. colony-counting for cytotoxicity) .
Q. How does the substituent on the oxadiazole ring (e.g., 4-chlorophenyl vs. 4-bromophenyl) affect the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, Br) enhance oxadiazole stability and target binding (e.g., kinase inhibition) via hydrophobic interactions.
- Steric effects : Bulky substituents (e.g., 3-methylphenyl) reduce activity by hindering target access.
Example SAR Table :
| Substituent | Target (IC₅₀, μM) | LogP | Reference |
|---|---|---|---|
| 4-Cl | Kinase X: 0.8 | 2.1 | |
| 4-Br | Kinase X: 1.2 | 2.3 | |
| 3-Me | Kinase X: >10 | 2.5 |
Q. What in silico methods predict the compound’s pharmacokinetic properties, and how do these align with experimental data?
- Methodological Answer :
- ADMET Prediction :
- Lipophilicity (LogP) : Calculated via ChemDraw (experimental LogP ~2.1 vs. predicted 2.3).
- Metabolic Stability : Cytochrome P450 interactions modeled using SwissADME; moderate clearance predicted.
- BBB Permeability : Low probability (Peff < 5 × 10⁻⁶ cm/s) due to high molecular weight (>500 g/mol).
- Validation : Compare with in vitro hepatic microsome assays and Caco-2 cell permeability tests .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity for this compound, while others show negligible effects?
- Methodological Answer : Discrepancies may stem from:
- Pathogen strain variability : Resistance mechanisms in clinical vs. lab-adapted strains.
- Compound stability : Degradation in culture media (e.g., pH-dependent hydrolysis of the ester group).
Resolution : - Conduct stability studies (HPLC monitoring over 24h in media).
- Test against isogenic pathogen strains with known resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
